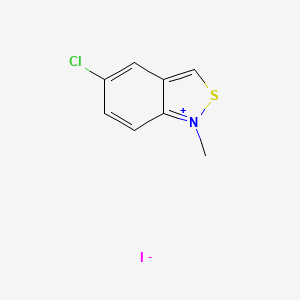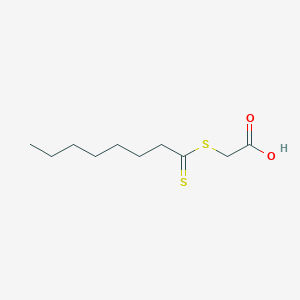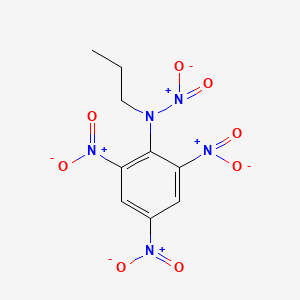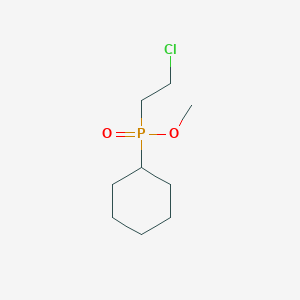
Methyl (2-chloroethyl)cyclohexylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-chloroethyl)cyclohexylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a cyclohexyl ring and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-chloroethyl)cyclohexylphosphinate typically involves the reaction of cyclohexylphosphinic acid with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphinate ester. The reaction mixture is then heated to promote the esterification process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-chloroethyl)cyclohexylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-chloroethyl)cyclohexylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-chloroethyl)cyclohexylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The 2-chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphosphinic acid: Shares the cyclohexylphosphinate core but lacks the 2-chloroethyl group.
Methylphosphinic acid: Contains the phosphinate group but lacks the cyclohexyl and 2-chloroethyl groups.
2-Chloroethylphosphonic acid: Contains the 2-chloroethyl group but lacks the cyclohexyl ring.
Uniqueness
Methyl (2-chloroethyl)cyclohexylphosphinate is unique due to the combination of the cyclohexyl ring, 2-chloroethyl group, and phosphinate functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
51725-02-1 |
|---|---|
Molecular Formula |
C9H18ClO2P |
Molecular Weight |
224.66 g/mol |
IUPAC Name |
[2-chloroethyl(methoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C9H18ClO2P/c1-12-13(11,8-7-10)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
InChI Key |
BSZOATBDWOPOSS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCCl)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


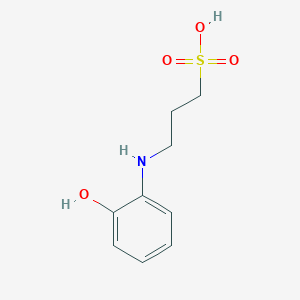
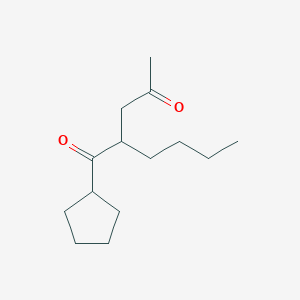
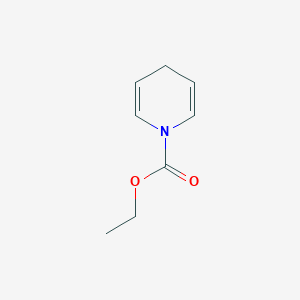
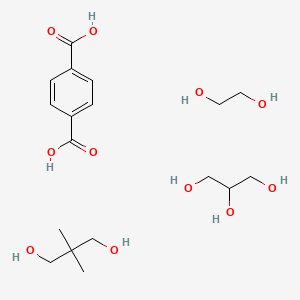
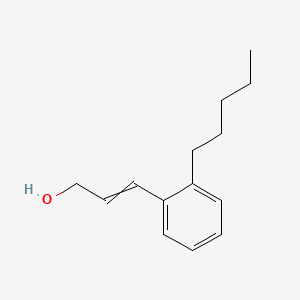
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)

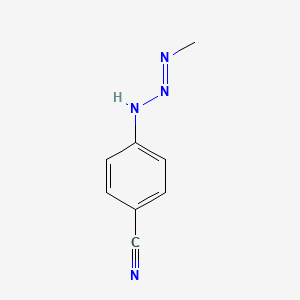
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
